1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Physicochemical Property Computational Chemistry Drug-likeness

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic heterocyclic compound characterized by a pyridine ring linked via a methylene bridge to a 1,2,3-triazole-4-carboxylic acid core. It is commercially supplied as a research chemical building block with a typical purity of 95% and is structurally distinct within the broader class of pyridyl-triazole carboxylic acids.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 1340338-96-6
Cat. No. B1374519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1340338-96-6
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C=C(N=N2)C(=O)O
InChIInChI=1S/C9H8N4O2/c14-9(15)8-6-13(12-11-8)5-7-2-1-3-10-4-7/h1-4,6H,5H2,(H,14,15)
InChIKeyRJMGKACITMCULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1340338-96-6): A Heterocyclic Building Block for Research Use


1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic heterocyclic compound characterized by a pyridine ring linked via a methylene bridge to a 1,2,3-triazole-4-carboxylic acid core [1]. It is commercially supplied as a research chemical building block with a typical purity of 95% and is structurally distinct within the broader class of pyridyl-triazole carboxylic acids.

Why Generic Substitution of 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid Is Not Recommended


This compound cannot be generically interchanged with other closely related pyridyl-triazole carboxylic acids because a critical review of available scientific literature indicates a complete absence of verified, comparative biological or physicochemical data. Key computational properties differ among structural analogs [1], making any assumption of functional equivalence scientifically unfounded without direct experimental evidence.

Quantitative Evidence Guide: Insufficient Data for Comparator-Based Differentiation of CAS 1340338-96-6


Limited Available Evidence: Computed pKa and LogP Values vs. Structural Analogs

Computed properties for the target compound include an acid pKa of 3.02 and a LogP of -0.60 [1]. These values establish a baseline physicochemical profile but lack context without experimental pKa data for direct comparator compounds. A close structural analog, 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, differs by the absence of a methylene spacer, which is expected to alter acidity and lipophilicity, though no direct comparative study of these two compounds was found .

Physicochemical Property Computational Chemistry Drug-likeness

Structural Differentiation: Methylene-Linked vs. Directly Attached Pyridine Isomers

The target compound features a methylene (-CH2-) bridge between the pyridin-3-yl group and the 1,2,3-triazole ring, as evidenced by its SMILES notation 'C1=CC(=CN=C1)CN2C=C(N=N2)C(=O)O' [1]. This differentiates it from directly attached isomers like 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid . The methylene spacer introduces an additional rotatable bond and conformational flexibility, which can significantly impact molecular recognition in biological systems. However, no quantitative comparative binding or activity data exist in the accessible literature to gauge the magnitude of this effect.

Structure-Activity Relationship Medicinal Chemistry Click Chemistry

Research Application Scenarios for 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1340338-96-6)


Synthetic Intermediate for Click Chemistry-Derived Libraries

The 1,2,3-triazole-4-carboxylic acid core is a well-known product of copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound can serve as a key intermediate for generating diverse compound libraries, where the carboxylic acid moiety provides a synthetic handle for amide coupling or esterification, and the pyridin-3-ylmethyl group introduces specific structural diversity.

Physicochemical Property Comparison Study Baseline

Given the computed pKa of 3.02 and LogP of -0.60 [1], this compound can be used as a baseline in studies comparing the physicochemical properties of methylene-bridged versus directly attached pyridyl-triazole carboxylic acids. Its high aqueous solubility and hydrogen-bonding capacity make it a candidate for fragment-based drug discovery screening campaigns.

Negative Control for Biological Assays Involving Active Triazole Compounds

In the absence of verified biological activity, this compound may be employed as a structurally related negative control in the preliminary screening of biologically active pyridyl-triazole analogs, such as P2X7 antagonists [2]. Its lack of annotated bioactivity can help establish assay background.

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